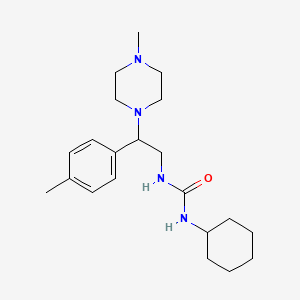

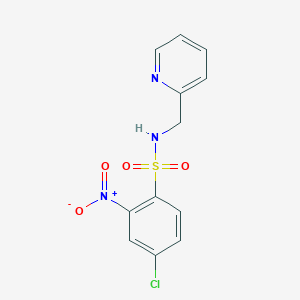

((4-氯-2-硝基苯)磺酰)(2-吡啶甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

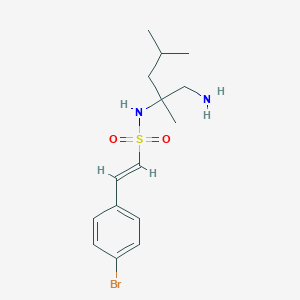

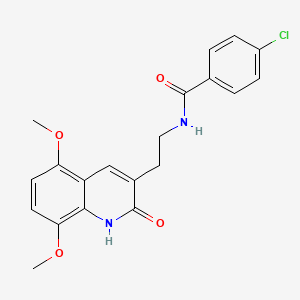

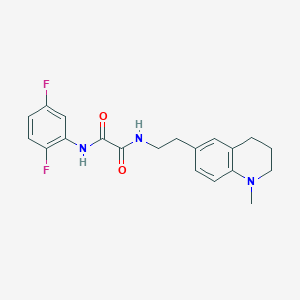

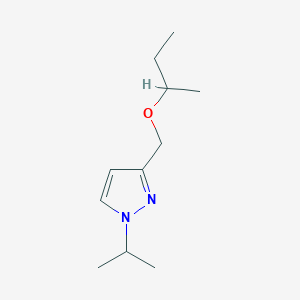

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is a chemical compound with the molecular formula C12H10ClN3O4S and a molecular weight of 327.74 . It is also known by other synonyms such as 4-chloro-2-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of327.74 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the search results.

科学研究应用

磺酸酯的氨解

已经研究了非水溶剂中使用吡啶碱对磺酸酯(例如 4-硝基苯磺酸酯和 N-苯甲基磺酸酯)进行氨解。反应显示出二级动力学并支持 E2 型机制,其中胺充当通用的碱催化剂。这项研究提供了 ((4-氯-2-硝基苯)磺酰)(2-吡啶甲基)胺在类似反应中的作用的见解 (Spillane et al., 1996).

氨解中的消除机制

另一项研究重点关注类似磺酸酯氨解中的消除机制,强调了这些反应的离解性质。研究表明,E2 型和 E1cB 型机制参与其中,提供了对相关化合物化学行为的更深入理解 (Spillane et al., 2008).

氟化聚酰胺的合成

涉及使用含有亚砜的双(醚胺)单体的 novel 氟化聚酰胺的合成研究,该单体源自类似的化学结构,突出了这些化合物在聚合物科学中的潜力。该研究展示了此类化合物如何有助于开发具有优异溶解性和热稳定性的材料 (Shockravi et al., 2009).

聚芳胺合成

涉及双(4-氯-3-硝基苯)砜和二胺的亲核取代聚合合成聚芳胺,与所讨论的化合物密切相关,表明此类化合物在制造高分子量、无定形和热稳定聚合物中的适用性 (Imai et al., 1977).

氨基苯并[b]噻吩的合成

使用 1-(2-氯-5-硝基苯)乙酮(一种与 ((4-氯-2-硝基苯)磺酰)(2-吡啶甲基)胺在结构上相关的化合物)合成氨基苯并[b]噻吩的研究表明了其在创造有价值的有机结构方面的潜力 (Androsov et al., 2010).

作用机制

Mode of Action

It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the compound acting as an electrophile, attacking the aromatic ring of the target molecule and substituting a hydrogen atom .

Biochemical Pathways

Based on its chemical structure, it may be involved in various organic reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules.

属性

IUPAC Name |

4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-9-4-5-12(11(7-9)16(17)18)21(19,20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXHKOZPBIOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)